N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
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Overview
Description
3-Monomethylamino-1,2,4-triazine 1-oxide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the N-oxide group in the triazine ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-monomethylamino-1,2,4-triazine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 3-monomethylamino-1,2,4-triazine using oxidizing agents such as hydrogen peroxide or peracids . Another method includes cyclization reactions involving nitro, nitroso, and isonitroso groups .
Industrial Production Methods
Industrial production of 3-monomethylamino-1,2,4-triazine 1-oxide typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Monomethylamino-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent triazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state triazine derivatives.
Reduction: Parent triazine.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-Monomethylamino-1,2,4-triazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-monomethylamino-1,2,4-triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: Similar structure but lacks the N-oxide group.
1,2,4-Triazine N-oxides: Other derivatives with different substituents on the triazine ring.
3-Methylamino-1,2,4-triazine: Similar but without the N-oxide group.
Uniqueness
3-Monomethylamino-1,2,4-triazine 1-oxide is unique due to the presence of the N-oxide group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63197-06-8 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C4H6N4O/c1-5-4-6-2-3-8(9)7-4/h2-3H,1H3,(H,5,6,7) |
InChI Key |
UQLQZVWSIUDBGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C[N+](=N1)[O-] |
Origin of Product |
United States |
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